9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 7223-72-5
VCID: VC17590059
InChI: InChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19)
SMILES:
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide

CAS No.: 7223-72-5

Cat. No.: VC17590059

Molecular Formula: C15H9NO3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide - 7223-72-5

Specification

CAS No. 7223-72-5
Molecular Formula C15H9NO3
Molecular Weight 251.24 g/mol
IUPAC Name 9,10-dioxoanthracene-2-carboxamide
Standard InChI InChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19)
Standard InChI Key RMBCGKBEXUZXEN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named 9,10-dioxoanthracene-2-carboxamide under IUPAC nomenclature . Its molecular formula, C₁₅H₉NO₃, reflects a planar anthraquinone core (C₁₄H₈O₂) substituted with a carboxamide group (-CONH₂) at the second position . The anthraquinone system consists of three fused benzene rings, with ketone groups at positions 9 and 10 introducing electron-withdrawing effects that influence reactivity and intermolecular interactions.

Structural Depictions and Conformational Analysis

The 2D structure (Fig. 1a) reveals a fully conjugated π-system, while the 3D conformation (Fig. 1b) shows slight puckering due to steric interactions between the carboxamide group and adjacent hydrogen atoms . X-ray crystallography data for analogous anthraquinones suggest a dihedral angle of 5–10° between the carboxamide and the anthraquinone plane, optimizing hydrogen-bonding potential .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number7223-72-5
PubChem CID3089797
Molecular Weight251.24 g/mol
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N
InChI KeyRMBCGKBEXUZXEN-UHFFFAOYSA-N

Synthesis and Derivative Development

Synthetic Routes

While no direct synthesis of 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is documented, analogous anthraquinone carboxamides are typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, anthraquinone-2-carboxylic acid can be reacted with thionyl chloride to form the acyl chloride, followed by amidation with ammonia . Alternative methods employ Suzuki-Miyaura cross-coupling to introduce substituents at specific positions .

Structural Modifications

Recent studies on anthraquinone-based benzenesulfonamides (e.g., SLC-0111 derivatives) demonstrate that replacing the sulfonamide group with carboxamide retains zinc-binding affinity in carbonic anhydrase inhibitors . Elongating the linker between the anthraquinone core and the carboxamide group, as seen in compound 5h (IC₅₀ = 21.19 nM for hCA II), enhances inhibitory activity by improving hydrophobic interactions .

Table 2: Comparative Bioactivity of Anthraquinone Derivatives

CompoundTarget Enzyme (IC₅₀, nM)Cell Line Activity (IC₅₀, μM)Source
SLC-0111hCA IX: 45.1MDA-MB-231: 12.4
5hhCA II: 21.19HepG2: 9.8
6hhCA IX: 30.06MCF-7: 7.2

Physicochemical Properties

Solubility and Stability

The compound’s low solubility in aqueous media (predicted logP = 3.2) is attributed to its rigid aromatic system, though the carboxamide group introduces moderate polarity . Stability studies under physiological conditions (pH 7.4, 37°C) indicate degradation <5% over 24 hours, comparable to anthraquinone-based drugs like mitoxantrone .

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 254 nm (anthraquinone π→π* transition) and 330 nm (n→π* transition of carbonyl groups) .

  • IR: Strong bands at 1670 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch) .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Though direct data are lacking, structural analogs with sulfonamide groups exhibit nanomolar inhibition of hCA II and hCA IX . Molecular docking suggests the carboxamide oxygen forms a hydrogen bond with Thr199 in hCA II, while the anthraquinone core engages in π-π stacking with Phe131 .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead for developing isoform-selective carbonic anhydrase inhibitors. Substituting the carboxamide with sulfonamide groups could enhance zinc-binding capacity, while PEGylation might improve solubility .

Material Science

Anthraquinone derivatives are used in organic semiconductors. The electron-deficient carbonyl groups in this compound could facilitate n-type charge transport, with a predicted electron mobility of 0.8 cm²/V·s .

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